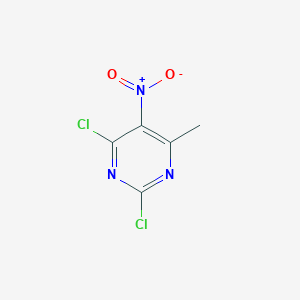

2,4-Dichloro-6-methyl-5-nitropyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCOZXBHPKSFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298254 | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-26-0 | |

| Record name | 13162-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine

CAS Number: 13162-26-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methyl-5-nitropyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, a robust synthesis protocol, chemical reactivity, and significant applications in the development of bioactive molecules. Intended for an audience of researchers and drug development professionals, this guide consolidates critical technical data, experimental procedures, and safety information to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is a pale yellow to light beige solid at room temperature.[1] Its core structure, a pyrimidine ring substituted with two chlorine atoms, a methyl group, and a nitro group, makes it a versatile electrophilic building block for creating more complex molecular architectures. The chlorine atoms, activated by the electron-withdrawing nitro group and the pyrimidine ring, are susceptible to nucleophilic substitution, which is the cornerstone of its utility in synthesis.

A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 13162-26-0 | [1][2][3][4] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][3] |

| Molecular Weight | 208.00 g/mol | [2][3] |

| Appearance | Pale Yellow to Light Beige Solid | [1] |

| Melting Point | 52-54 °C | [1][2] |

| Boiling Point | 135-136 °C (at 22 Torr) 311.8 °C (at 760 mmHg) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Density | 1.626 g/cm³ | [1] |

| InChI Key | NBCOZXBHPKSFSA-UHFFFAOYSA-N |

Spectroscopic Data

While experimental spectra for this compound (CAS 13162-26-0) are not widely available in public spectral databases, its structure allows for the prediction of key spectroscopic features:

-

¹H NMR: The spectrum is expected to be simple, showing a single peak in the aliphatic region (likely around 2.3-2.8 ppm) corresponding to the three protons of the methyl group (-CH₃).

-

¹³C NMR: The spectrum would display five distinct signals: one for the methyl carbon and four for the pyrimidine ring carbons. The carbons attached to chlorine and the carbon bearing the nitro group would be significantly shifted downfield due to strong electron-withdrawing effects.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=N stretching of the pyrimidine ring, and prominent symmetric and asymmetric stretching vibrations for the nitro group (-NO₂) typically found around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Synthesis

The primary route for synthesizing this compound involves the chlorination of its corresponding dihydroxy precursor.[2][4] This transformation is a standard method for converting hydroxylated pyrimidines into their more reactive chloro-derivatives, which are valuable for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis from 2,4-dihydroxy-6-methyl-5-nitropyrimidine[2][4]

This protocol details the conversion of 2,4-dihydroxy-6-methyl-5-nitropyrimidine to the target compound using phosphoryl chloride.

Materials:

-

2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 equivalent)

-

Phosphoryl chloride (POCl₃) (approx. 17.5 mL per equivalent of starting material)

-

N,N-dimethylaniline (1 equivalent)

-

N,N-Dimethylformamide (DMF) (0.00445 equivalents)

-

Ice water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride (17.54 mL).

-

Slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution at room temperature.

-

Under reflux conditions, slowly add a catalytic amount of DMF (8.04 μL).

-

Maintain the reaction under reflux for 8 hours.

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully add ice water to the residue to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield a light yellow to brown oil.

-

Purify the crude product by column chromatography to obtain 2,4-dichloro-5-nitro-6-methylpyrimidine as a yellow solid (typical yield: ~65%).

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[5][6] The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). The C4 chlorine is generally more reactive than the C2 chlorine, allowing for sequential and site-selective substitutions.

This reactivity enables the introduction of various functional groups, including amines, alcohols, and thiols, to the pyrimidine core. Such reactions are fundamental in building a diverse library of compounds for screening in drug discovery programs. For instance, similar dichloronitropyridine and dichloronitropyrimidine compounds are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1]

References

physical and chemical properties of 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted with two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The strategic positioning of these functional groups allows for selective chemical modifications, particularly through nucleophilic aromatic substitution, enabling its use as a key building block in the development of potentially bioactive compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Core Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Physical and Chemical Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 13162-26-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][4][5] |

| Molecular Weight | 208.00 g/mol | [1][2][5] |

| Appearance | Pale-yellow to brown solid | [3] |

| Melting Point | 52-54 °C | |

| Boiling Point | 135-136 °C (at 22 Torr) | |

| Density | 1.626 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Purity | ≥98% | [1][2][3][5] |

| Storage | Store in a refrigerator (-20°C), sealed and away from moisture. | [1][3] |

Structural Information

| Identifier | Value | Reference(s) |

| SMILES | O=--INVALID-LINK--[O-] | [1] |

| InChI | 1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |

| InChIKey | NBCOZXBHPKSFSA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of a dihydroxy pyrimidine precursor. The following protocol is a representative method.

Synthesis of this compound from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine

This procedure involves the conversion of the hydroxyl groups of the pyrimidine ring to chlorides using phosphoryl chloride.

Materials:

-

2,4-Dihydroxy-6-methyl-5-nitropyrimidine (1 eq.)

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline (1 eq.)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Ice water

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride.

-

At room temperature, slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution.

-

Subsequently, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, allow the mixture to cool and remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully add the residue to ice water with stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product as a light yellow to brown oil.

-

Purify the crude product by column chromatography on silica gel to obtain the final yellow solid of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two chlorine substituents, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogens and the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of the strong electron-withdrawing nitro group at the C5 position significantly enhances the reactivity of both chlorine atoms towards nucleophilic attack.[7]

Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.[8] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. However, for certain nucleophiles, such as tertiary amines, a switch in regioselectivity to the C2 position has been observed in related 2,4-dichloro-5-nitropyrimidine systems.[8] This allows for controlled, regioselective functionalization of the pyrimidine core.

Caption: General SNAr reactivity pathways of the title compound.

Role in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with applications as kinase inhibitors, antivirals, and other therapeutic agents. This compound serves as a versatile starting material for building libraries of substituted pyrimidines. By sequentially and selectively replacing the two chlorine atoms, researchers can introduce different functionalities to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The nitro group can also be chemically modified, for example, by reduction to an amine, providing another point for diversification.

Caption: Role as a core scaffold in drug discovery and library synthesis.

Spectral Data

Predicted ¹H NMR

The ¹H NMR spectrum is expected to be very simple, showing a single peak for the methyl protons.

-

~2.5-2.8 ppm (singlet, 3H): This signal corresponds to the methyl group at the C6 position. The chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effects of the aromatic pyrimidine ring and the adjacent nitro group.

Predicted ¹³C NMR

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

-

Aromatic Carbons (C2, C4, C5, C6): These would appear in the range of ~120-170 ppm. The carbons directly attached to the chlorine atoms (C2 and C4) and the nitro group (C5) are expected to be significantly deshielded.

-

Methyl Carbon: A signal for the methyl carbon would be expected in the aliphatic region, likely around ~20-25 ppm.

Predicted IR Spectroscopy

The key vibrational modes expected in the IR spectrum are:

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry

In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z 207 (for ³⁵Cl) and 209 (for ³⁷Cl), reflecting the isotopic abundance of chlorine. A characteristic isotopic pattern for two chlorine atoms would be visible. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), chlorine atoms (-Cl), and potentially the methyl group (-CH₃).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[4][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. chemscene.com [chemscene.com]

- 2. spectrabase.com [spectrabase.com]

- 3. youtube.com [youtube.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 13162-43-1|4,6-Dichloro-2-methyl-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 6. 13162-26-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. 2,4-DICHLORO-5-NITROPYRIDINE(4487-56-3) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine, a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyrimidine ring. Its chemical structure makes it a versatile building block in organic synthesis. The molecular formula for this compound is C₅H₃Cl₂N₃O₂.[2][3][4][5]

Below is a diagram of the molecular structure:

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 208.00 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][3][4][5] |

| CAS Number | 13162-26-0 | [3][4][5][6] |

| Appearance | Pale-yellow to brown solid | [6] |

| Melting Point | 52-54 °C | |

| Boiling Point | 135-136 °C (at 22 Torr) | |

| Purity | ≥98% | [2][3][4][5] |

| IUPAC Name | This compound | [6] |

| InChI | 1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | [6] |

| InChIKey | NBCOZXBHPKSFSA-UHFFFAOYSA-N | [6] |

| SMILES | O=--INVALID-LINK--[O-] | [4][5] |

| Storage | -20°C, sealed, away from moisture | [4][5] |

Experimental Protocols

The primary application of this compound is as a synthetic intermediate. A general protocol for its synthesis is provided below.

Synthesis of this compound

This synthesis involves the chlorination of 2,4-dihydroxy-6-methyl-5-nitropyrimidine.

-

Reactants:

-

2,4-dihydroxy-6-methyl-5-nitropyrimidine

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline

-

Dimethylformamide (DMF) (catalyst)

-

-

Procedure:

-

2,4-dihydroxy-6-methyl-5-nitropyrimidine is dissolved in phosphoryl chloride.

-

N,N-dimethylaniline is added dropwise to the solution at room temperature.

-

A catalytic amount of DMF is then slowly added under reflux conditions.

-

The reaction mixture is refluxed for 8 hours.

-

Upon completion, excess phosphoryl chloride is removed by distillation under reduced pressure.

-

The residue is quenched with ice water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield a light yellow to brown oil.

-

The crude product is purified by column chromatography to give this compound as a yellow solid.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

As a synthetic intermediate, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activity. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its utility in medicinal chemistry.

The logical relationship of this compound as a building block is depicted in the diagram below.

References

synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine from 2,4-dihydroxy-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine from its precursor, 2,4-dihydroxy-6-methyl-5-nitropyrimidine. The primary method for this transformation is chlorination utilizing phosphorus oxychloride (POCl₃), a widely employed and effective reagent for the conversion of hydroxyl groups on pyrimidine rings to chlorides. This guide consolidates information from various established procedures to provide a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visualization of the experimental workflow.

Core Synthesis Reaction

The conversion of 2,4-dihydroxy-6-methyl-5-nitropyrimidine to this compound involves the substitution of two hydroxyl groups with chlorine atoms. This is typically achieved by heating the starting material in the presence of phosphorus oxychloride. An organic base, such as pyridine, N,N-dimethylaniline, or N,N-diethylaniline, is often used as a catalyst and to neutralize the hydrogen chloride byproduct.[1] In some procedures, the reaction can be run neat with excess phosphorus oxychloride acting as both the reagent and the solvent.[2] More modern, solvent-free methods utilize equimolar amounts of phosphorus oxychloride in a sealed reactor, offering environmental and economic advantages.[3]

Experimental Protocols

Two primary protocols are presented below, derived from analogous syntheses of similar compounds. The first is a traditional approach using excess phosphorus oxychloride, and the second is a more contemporary solvent-free method.

Protocol 1: Chlorination with Excess Phosphorus Oxychloride

This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.[4]

Materials:

-

2,4-dihydroxy-6-methyl-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable tertiary amine base)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Activated carbon (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-6-methyl-5-nitropyrimidine in an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).

-

Addition of Base: Slowly add N,N-dimethylaniline (approximately 1.5-2 molar equivalents) to the stirred suspension. The addition may be exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride by vacuum distillation.

-

Workup: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

This greener and more efficient protocol is adapted from a general method for the large-scale chlorination of hydroxypyrimidines.[3][5]

Materials:

-

2,4-dihydroxy-6-methyl-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Cold water (~0°C)

-

Saturated sodium carbonate solution

-

Ethyl acetate (for liquid-liquid extraction if necessary)

-

Methyl t-butyl ether (for washing solid product)

Procedure:

-

Reaction Setup: In a Teflon-lined stainless steel reactor, add 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents, i.e., 1 equivalent per hydroxyl group), and pyridine (1 equivalent).

-

Heating: Seal the reactor and heat the mixture to 160°C for 2 hours.

-

Cooling: Allow the reactor to cool to room temperature.

-

Workup: In a well-ventilated fume hood, carefully open the reactor and slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.

-

pH Adjustment: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.

-

Isolation:

-

If the product is solid: Collect the precipitate by filtration, wash with a small amount of cold water and then methyl t-butyl ether, and dry under vacuum.

-

If the product is an oil: Extract the aqueous mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can then be purified by distillation.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the chlorination of analogous dihydroxypyrimidines. These values can serve as a benchmark for the synthesis of this compound.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Methylpyrimidine-2,4-diol | POCl₃ | 90-100 | 10 | 90 | [4] |

| 5-Nitrouracil | POCl₃, N,N-dimethylformamide | 50-100 | ~0.1 | 80 | [6] |

| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | POCl₃ | Reflux | N/A | 82.6 | [1] |

| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | 100-110 | N/A | 40-80 | [2] |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | 160 | 2 | 90.5 | [3] |

| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | POCl₃ | 95 | 1.5 | 85.7 | [7] |

Mandatory Visualizations

Experimental Workflow for Chlorination of 2,4-dihydroxy-6-methyl-5-nitropyrimidine

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

Caption: Key components and conditions for the synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-methyl-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,4-Dichloro-6-methyl-5-nitropyrimidine, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic characteristics, a plausible synthetic methodology, and standardized analytical workflows.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 1H | 2.5 - 2.8 | Singlet (s) | The singlet corresponds to the three equivalent protons of the methyl group at the C6 position. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitro group would cause a downfield shift compared to a simple alkyl group on an aromatic ring. |

| 13C | ~170 | Singlet (s) | C6-CH3: The carbon of the methyl group. |

| ~160 | Singlet (s) | C2 and C4: Carbons attached to chlorine atoms. These would be significantly downfield due to the electronegativity of chlorine and their position within the heterocyclic ring. | |

| ~155 | Singlet (s) | C6: Carbon bearing the methyl group. | |

| ~135 | Singlet (s) | C5: Carbon attached to the nitro group. The strong electron-withdrawing effect of the nitro group would lead to a significant downfield shift. |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibration Mode |

| 1550 - 1520 | Nitro (NO2) | Asymmetric stretch |

| 1360 - 1330 | Nitro (NO2) | Symmetric stretch |

| 1600 - 1450 | C=N and C=C | Ring stretching |

| 800 - 600 | C-Cl | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 207/209/211 | [M]+, [M+2]+, [M+4]+: The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |

| 177/179/181 | [M-NO]+: Loss of nitric oxide. |

| 161/163/165 | [M-NO2]+: Loss of the nitro group. |

| 126/128 | [M-NO2-Cl]+: Subsequent loss of a chlorine atom. |

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of this compound are not available, the following are general methodologies that would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Mass Range: m/z 40-300.

-

Scan Speed: 1000 amu/s.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Synthesis and Analysis Workflow

The synthesis of this compound can be approached through the chlorination of a corresponding dihydroxypyrimidine precursor. The subsequent analysis ensures the purity and identity of the final product.

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-methyl-5-nitropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the solubility of 2,4-Dichloro-6-methyl-5-nitropyrimidine in organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility and provides a comprehensive, generalized experimental protocol for determining the thermodynamic solubility of pyrimidine derivatives.

Qualitative Solubility Data

The solubility of this compound in organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers indicates its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Note: "Slightly soluble" indicates that the compound has low solubility in the specified solvent under standard conditions.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative like this compound. This method is based on the common shake-flask technique.

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., acetonitrile, ethanol, dimethyl sulfoxide, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Clarification:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility determination described above.

References

An In-depth Technical Guide to the Safety and Hazards of 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS Number: 13162-26-0). The information is compiled from various safety data sheets (SDS) to assist researchers, scientists, and drug development professionals in handling this chemical safely.

Chemical Identification and Physical Properties

This compound is a chlorinated nitropyrimidine derivative. It is important to distinguish it from its isomers, as the safety profiles may differ.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 13162-26-0 |

| Molecular Formula | C₅H₃Cl₂N₃O₂ |

| Molecular Weight | 208.00 g/mol [1] |

| Appearance | Pale-yellow to brown solid[2] |

| Purity | Typically ≥98%[1][2] |

| Storage | Recommended storage in a refrigerator[2] or at -20°C, sealed and away from moisture.[1] |

Hazard Identification and Classification

The following tables summarize the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The information is a consolidation from multiple sources.

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

|

| Warning [2][3] |

GHS Hazard Statements

| Hazard Code | Hazard Statement | Source |

| H302 | Harmful if swallowed.[2] | Sigma-Aldrich |

| H315 | Causes skin irritation.[2] | Sigma-Aldrich |

| H319 | Causes serious eye irritation.[2] | Sigma-Aldrich |

| H332 | Harmful if inhaled. | Sigma-Aldrich |

| H335 | May cause respiratory irritation.[2][4] | Sigma-Aldrich, Georganics |

| H336 | May cause drowsiness or dizziness.[4] | Georganics |

Note: There can be variations in hazard statements between suppliers.

GHS Precautionary Statements

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] | P301+P312 | P403+P233 | P501 |

| P264 | Wash skin thoroughly after handling.[3] | P302+P352 | P405 | |

| P270 | Do not eat, drink or smoke when using this product.[3] | P304+P340 | ||

| P271 | Use only outdoors or in a well-ventilated area.[3] | P305+P351+P338 | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | P330 | ||

| P332+P313 | ||||

| P337+P313 | ||||

| P362 |

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity

The "Harmful if swallowed" (H302) classification is typically determined through acute oral toxicity studies. A common method is the Acute Toxic Class (ATC) method (OECD Test Guideline 423) .

Methodology:

-

A stepwise procedure is used with a small number of animals (usually rats) per step.

-

A starting dose is administered to a group of animals.

-

The outcome (survival or death) determines the next step:

-

If the animal survives, a higher dose is used for the next group.

-

If the animal dies, a lower dose is used.

-

-

The process is continued until the dose that causes mortality in a certain proportion of the animals is identified, which allows for classification into a GHS category.

Skin Irritation

The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. The In Vivo Dermal Irritation/Corrosion test (OECD Test Guideline 404) is a standard method.

Methodology:

-

A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The treated area is covered with a gauze patch for a specified period (usually 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).

-

Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored, and the average scores are used to classify the substance.

Alternatively, in vitro methods using reconstructed human epidermis (RhE) models (OECD Test Guideline 439) are increasingly used to reduce animal testing. These methods assess cell viability in the reconstructed skin tissue after exposure to the chemical.

Eye Irritation

The "Causes serious eye irritation" (H319) classification is based on the substance's potential to cause significant, but reversible, changes in the eye. The In Vivo Eye Irritation/Corrosion test (Draize test; OECD Test Guideline 405) has been the traditional method.

Methodology:

-

A small amount of the test substance is instilled into one eye of a test animal (usually a rabbit). The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.

-

The severity of the lesions is scored.

-

The persistence of the effects determines the classification.

As with skin irritation, in vitro methods are now widely used. These can include tests on isolated animal corneas (Bovine Corneal Opacity and Permeability test, OECD TG 437) or using reconstructed human corneal epithelium models.

Hazard and Precautionary Logic

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures when handling this compound.

Caption: Logical flow from hazard statements to corresponding precautionary measures.

Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Recommended workflow for the safe handling of the chemical in a lab.

References

- 1. Ocular irritation tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Clinical Manifestations, Treatment, and Prevention of Acute Irritant Contact Dermatitis Caused by 2,4-Dichloro-5-Methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acute oral ld50: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro groups in 2,4-dichloro-6-methyl-5-nitropyrimidine, a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. This document delves into the principles governing its reactivity, predictable reaction outcomes, and provides representative experimental protocols.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electronic properties of the pyrimidine ring and its substituents. The presence of two nitrogen atoms in the pyrimidine ring makes it electron-deficient and susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 5-position.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) , where a nucleophile replaces one of the chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

Key Factors Influencing Reactivity:

-

The Nitro Group (C5-NO2): As a potent electron-withdrawing group, the nitro group strongly activates the pyrimidine ring towards nucleophilic attack. It achieves this by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C4 position.[3][4]

-

The Chloro Groups (C2-Cl and C4-Cl): Both chlorine atoms are activated by the ring nitrogens and the C5-nitro group, making them good leaving groups in SNAr reactions.

-

The Methyl Group (C6-CH3): The methyl group is a weak electron-donating group. Its electronic influence on the overall reactivity is generally modest compared to the powerful effect of the nitro group. It may exert a minor steric hindrance to nucleophilic attack at the adjacent C5 position, though this is not a primary reactive site.

Regioselectivity in Nucleophilic Aromatic Substitution

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack – that is, which of the two chlorine atoms is preferentially substituted.

In general, for SNAr reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, substitution is highly favored at the C4 position .[5] This preference is due to the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge can be delocalized onto the electronegative oxygen atoms of the adjacent nitro group, a stabilizing effect that is not possible with attack at the C2 position.[4][6]

However, an important exception to this rule has been observed with tertiary amine nucleophiles . In reactions with 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent selectivity for the C2 position .[4][7] This is thought to occur through an in-situ N-dealkylation of an intermediate.

The following diagram illustrates the competing SNAr pathways and the basis for the general C4 selectivity.

Summary of Reactivity with Common Nucleophiles

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected reactivity and regioselectivity based on established principles and data from analogous compounds.

| Nucleophile Class | Expected Primary Product | General Reaction Conditions | Notes |

| Primary & Secondary Amines | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | Room temperature to moderate heating in a polar aprotic solvent (e.g., acetonitrile, THF) with a non-nucleophilic base (e.g., triethylamine, DIPEA). | Highly regioselective for the C4 position. The second chlorine can be substituted under more forcing conditions. |

| Tertiary Amines | 2-Amino-4-chloro-6-methyl-5-nitropyrimidine | Moderate heating in a suitable solvent. | An exception to the general C4 selectivity, proceeding via an N-dealkylation mechanism.[4][7] |

| Alkoxides (e.g., NaOMe, NaOEt) | 4-Alkoxy-2-chloro-6-methyl-5-nitropyrimidine | Typically carried out at low to ambient temperatures in the corresponding alcohol as the solvent. | The reaction is generally fast and highly selective for the C4 position. |

| Thiols (e.g., Thiophenols, Alkanethiols) | 4-Thioether-2-chloro-6-methyl-5-nitropyrimidine | Often requires a base (e.g., K2CO3, NaH) to deprotonate the thiol, in a polar aprotic solvent (e.g., DMF, DMSO). | Thiols are potent nucleophiles and readily displace the C4-chloro group. |

Representative Experimental Protocols

The following protocols are representative examples for conducting nucleophilic aromatic substitution on a 2,4-dichloro-5-nitropyrimidine scaffold, adapted from procedures for analogous compounds.[3][4] Researchers should optimize these conditions for their specific nucleophile and scale.

General Protocol for Reaction with a Primary or Secondary Amine (C4-Substitution)

This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine nucleophile.

Methodology:

-

Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or THF. In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.1 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 eq.) in the same solvent.

-

Reaction: Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive amines.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Isolation and Purification: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-substituted product.

General Protocol for Reaction with a Thiol (C4-Substitution)

-

Thiolate Formation: In a dry flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a dry polar aprotic solvent like DMF or DMSO. Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) and stir for 15-30 minutes at room temperature to form the thiolate.

-

Reaction: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

-

Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Upon completion, quench the reaction carefully (e.g., with water if NaH was used) and perform an aqueous work-up as described in the previous protocol.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Reactivity of the Nitro Group

Under the conditions of nucleophilic aromatic substitution, the nitro group is generally stable. However, it can be readily reduced to an amino group using standard reducing agents such as H2/Pd-C, SnCl2, or sodium dithionite. This transformation is a common subsequent step in synthetic sequences, as the resulting 5-aminopyrimidine is a versatile precursor for the construction of fused heterocyclic systems, such as purines.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reactivity of its two chloro groups is predominantly controlled by the powerful electron-withdrawing effect of the C5-nitro group, which generally directs nucleophilic attack to the C4 position with high regioselectivity. Notable exceptions, such as reactions with tertiary amines, can provide access to C2-substituted products. While specific quantitative data for this particular molecule is not abundant, its reactivity can be reliably predicted based on the well-established principles of SNAr reactions on electron-deficient heterocyclic systems. The information and representative protocols provided in this guide offer a solid foundation for the successful application of this valuable intermediate in synthetic and medicinal chemistry programs.

References

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features, characterized by two reactive chlorine atoms and an electron-withdrawing nitro group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its successful utilization in the development of potent and selective epidermal growth factor receptor (EGFR) kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). This document will detail the synthetic chemistry, biological activity, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction: The Pyrimidine Core in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and form the core structure of numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors. In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and selectivity. The versatility of the pyrimidine core, which allows for substitution at multiple positions, has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and antifungal agents.

The subject of this guide, this compound, is a particularly reactive and versatile pyrimidine derivative. The two chlorine atoms at the 2- and 4-positions are excellent leaving groups, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The presence of the electron-withdrawing nitro group at the 5-position further activates the pyrimidine ring towards nucleophilic attack, enhancing its reactivity and providing a handle for further chemical modifications. These characteristics make this compound an ideal starting material for the construction of complex molecular architectures with desired pharmacological properties.

Core Application: A Scaffold for Selective EGFR Kinase Inhibitors

The most prominent application of this compound in medicinal chemistry to date is its use as a key intermediate in the synthesis of a novel series of epidermal growth factor receptor (EGFR) kinase inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2]

Third-generation EGFR inhibitors, such as osimertinib, have shown significant clinical efficacy against NSCLC harboring activating EGFR mutations (e.g., L858R) and the T790M resistance mutation. However, the emergence of further resistance mechanisms necessitates the development of new generations of inhibitors.

Researchers have successfully utilized this compound to design and synthesize a series of pyrimidine-based compounds as potential selective inhibitors of mutant EGFR.[3] The rationale behind this approach lies in the ability to selectively substitute the chlorine atoms on the pyrimidine ring to introduce moieties that can specifically target the ATP-binding site of the EGFR kinase domain.

Synthesis of EGFR Inhibitors from this compound

The general synthetic route to these EGFR inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The more reactive chlorine atom at the 4-position is typically displaced first by a substituted aniline, followed by the substitution of the chlorine at the 2-position with another amine-containing fragment. This stepwise approach allows for the introduction of different functionalities at these two key positions, enabling the fine-tuning of the compound's inhibitory activity and selectivity.

A representative synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for EGFR inhibitors.

Biological Activity and Quantitative Data

The synthesized derivatives of this compound have demonstrated potent inhibitory activity against EGFR, particularly the double mutant (T790M/L858R) which is a common resistance mutation in NSCLC. The most promising compound from one study, designated as L-18, exhibited significant in vitro and in vivo anticancer activity.[3]

The biological data for selected compounds from this series are summarized in the table below for easy comparison.

| Compound | EGFRT790M/L858R Kinase Inhibition (%) | H1975 Cell Proliferation IC50 (μM) |

| L-18 | 81.9 | 0.65 ± 0.06 |

| Gefitinib | Not Reported | > 50 |

| Osimertinib | Not Reported | 0.018 ± 0.003 |

Table 1: In vitro biological activity of a promising EGFR inhibitor derived from this compound, compared to standard-of-care drugs. Data sourced from Duan et al. (2024).[3]

The data clearly indicates that derivatives of this compound can be potent inhibitors of the drug-resistant T790M/L858R EGFR mutant. Compound L-18, in particular, shows strong anti-proliferative activity against the H1975 human lung cancer cell line, which harbors this mutation.[3]

EGFR Signaling Pathway and Mechanism of Action

The EGFR signaling pathway is a complex cascade of molecular events that, when activated, leads to cell growth, proliferation, and survival.[1][2] In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumorigenesis. EGFR inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the entire signaling cascade.

The diagram below illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and inhibitor action.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the development of EGFR inhibitors from this compound.

General Synthetic Protocol for EGFR Inhibitors

The following is a generalized protocol for the synthesis of the EGFR inhibitor scaffold, based on reported procedures.[3]

Step 1: Synthesis of the C4-Substituted Intermediate

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF) is added the desired substituted aniline (1.1 eq) and a base (e.g., diisopropylethylamine, DIPEA, 1.5 eq).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is collected by filtration, washed, and dried to yield the C4-substituted pyrimidine intermediate.

Step 2: Synthesis of the C2,C4-Disubstituted Intermediate

-

The C4-substituted intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., n-butanol) and the appropriate amine-containing side chain (1.2 eq) is added, along with a base (e.g., DIPEA, 2.0 eq).

-

The mixture is heated to reflux for a specified time (e.g., 8-12 hours) and monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the C2,C4-disubstituted pyrimidine.

Step 3: Reduction of the Nitro Group

-

The disubstituted pyrimidine (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is heated to reflux for a specified duration (e.g., 2-4 hours).

-

The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the amino-pyrimidine derivative.

Step 4: Formation of the Final Acrylamide Product

-

The amino-pyrimidine derivative (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A base (e.g., pyridine or triethylamine, 1.5 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

The reaction is stirred at low temperature for a short period (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography to yield the final EGFR inhibitor.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the EGFR kinase can be determined using a variety of commercially available assay kits, such as an ADP-Glo™ kinase assay. The general principle involves measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human EGFR (T790M/L858R mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader (luminometer)

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the diluted test compounds or a DMSO control.

-

Add the EGFR enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the compounds against cancer cell lines (e.g., H1975) can be assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

-

H1975 human lung cancer cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Seed H1975 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or a DMSO control for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Future Perspectives and Broader Applications

While the application of this compound has been predominantly demonstrated in the context of EGFR inhibitors, its inherent reactivity and structural features suggest a much broader potential in medicinal chemistry. The di-chloro-nitropyrimidine scaffold can be considered a versatile platform for the development of inhibitors for other kinase families, as the pyrimidine core is a common feature in many kinase inhibitors.

Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized to introduce additional diversity and explore different chemical spaces. This could lead to the discovery of compounds with novel biological activities, including but not limited to:

-

Other Kinase Inhibitors: Targeting other tyrosine kinases or serine/threonine kinases implicated in cancer and other diseases.

-

Antiviral Agents: The pyrimidine scaffold is central to many antiviral nucleoside analogs.

-

Antimicrobial Agents: Exploring the potential for developing novel antibacterial and antifungal compounds.

The logical workflow for exploring these broader applications is outlined below:

Caption: Workflow for future drug discovery.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, with a significant demonstrated application in the development of potent and selective EGFR kinase inhibitors. Its favorable chemical properties allow for the straightforward synthesis of diverse libraries of compounds for biological screening. The successful application of this scaffold in the challenging area of EGFR-mutant NSCLC highlights its potential for addressing unmet medical needs. Further exploration of this and related pyrimidine scaffolds is warranted and holds considerable promise for the discovery of new therapeutic agents for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to harness the potential of this powerful chemical entity.

References

- 1. Epidermal growth factor receptor signaling in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

electrophilic and nucleophilic sites of 2,4-Dichloro-6-methyl-5-nitropyrimidine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. While direct experimental and computational studies on this specific molecule are limited in the public literature, this document leverages established principles of physical organic chemistry and extensive data from closely related analogues to predict its reactivity and guide its application in research and development.

Introduction to this compound

This compound is a polysubstituted pyrimidine ring system featuring two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a methyl group. Its chemical structure (C₅H₃Cl₂N₃O₂) makes it an attractive scaffold for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The strategic placement of its functional groups allows for selective chemical modifications, enabling the construction of complex molecular libraries for screening and lead optimization. This guide will focus on the molecule's inherent reactivity, specifically identifying the sites most susceptible to electrophilic and nucleophilic attack.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dominated by the electronic properties of its substituted pyrimidine ring. The presence of two electronegative nitrogen atoms in the ring, coupled with the potent electron-withdrawing nitro group at the 5-position, renders the entire heterocyclic system electron-deficient. This electronic profile is the primary determinant of the molecule's electrophilic and nucleophilic sites.

Electrophilic Sites

The most significant electrophilic sites on the this compound ring are the carbon atoms bonded to the chlorine atoms, namely C2 and C4. These positions are highly activated towards nucleophilic aromatic substitution (SNA r) due to the cumulative electron-withdrawing effects of the ring nitrogens and the nitro group. Nucleophiles will preferentially attack these electron-deficient carbon centers, leading to the displacement of a chloride ion.

The regioselectivity of nucleophilic attack—whether it occurs at C2 or C4—is determined by the relative stability of the Meisenheimer intermediate formed during the reaction.

-

C4 Position (Primary Electrophilic Site): By analogy with the extensively studied 2,4-dichloro-5-nitropyridine, the C4 position is predicted to be the most electrophilic site for attack by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiols.[1][2][3] Attack at C4 allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the adjacent nitro group through resonance. This resonance stabilization significantly lowers the activation energy for the C4-substitution pathway, making it the kinetically and thermodynamically favored route.[2]

-

C2 Position (Secondary Electrophilic Site): The C2 position is also electrophilic but is generally less reactive than C4. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance.[2] Consequently, this intermediate is less stable, and the activation energy for this pathway is higher.

It is important to note that the 6-methyl group, being a weak electron-donating group, may slightly modulate the electron density of the ring, but it is not expected to alter the general preference for C4 substitution. However, an interesting exception has been observed in the closely related 2,4-dichloro-5-nitropyrimidine (lacking the 6-methyl group), where the use of tertiary amines can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[1][4][5] This suggests a potential synthetic strategy for selectively functionalizing the C2 position of this compound.

Nucleophilic Sites

While the primary reactivity of this compound is as an electrophile in SNAr reactions, the molecule does possess nucleophilic (Lewis basic) sites:

-

Ring Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring can act as nucleophiles, particularly in reactions with strong electrophiles or in coordinating to metal centers.

-

Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group also have lone pairs of electrons and can participate in hydrogen bonding or coordinate to Lewis acids.

In the context of typical synthetic transformations, these nucleophilic sites are less reactive than the electrophilic carbons and do not usually compete in SNAr reactions.

Quantitative Reactivity Data (from Analogous Systems)

| Nucleophile | Predicted Major Product | Predicted Regioselectivity | Typical Yield (%) |

| Primary Amines (e.g., Methylamine) | 2-Chloro-4-(methylamino)-6-methyl-5-nitropyrimidine | C4 | 80-90 |

| Secondary Amines (e.g., Diethylamine) | 2-Chloro-4-(diethylamino)-6-methyl-5-nitropyrimidine | C4 | 75-85 |

| Alkoxides (e.g., Sodium Methoxide) | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | C4 | 70-85 |

| Thiols (e.g., Sodium Thiophenoxide) | 2-Chloro-6-methyl-5-nitro-4-(phenylthio)pyrimidine | C4 | 80-95 |

Table based on data for the analogous compound 2,4-dichloro-5-nitropyridine and general principles of SNAr on dichloropyrimidines.[3][6]

Experimental Protocols (Generalized)

The following are generalized protocols for the nucleophilic substitution on this compound, adapted from established procedures for analogous compounds.[3] Researchers should optimize these conditions for their specific substrates and desired outcomes.

Reaction with a Primary or Secondary Amine (C4-selective)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF).

-

Reagent Addition: In a separate flask, prepare a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in the same solvent.

-

Reaction: Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reaction with an Alkoxide (C4-selective)

-

Alkoxide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol (e.g., methanol or ethanol). Add sodium hydride (1.1 eq) portion-wise at 0 °C and allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in the same alcohol or an anhydrous co-solvent (e.g., THF) to the freshly prepared alkoxide solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS.

-